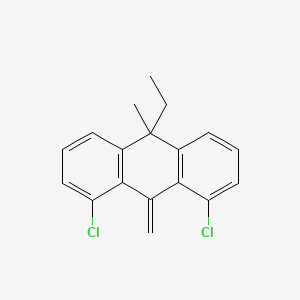
1,8-Dichloro-10-ethyl-10-methyl-9-methylidene-9,10-dihydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dichloro-10-ethyl-10-methyl-9-methylidene-9,10-dihydroanthracene is a chemical compound belonging to the anthracene family. Anthracenes are polycyclic aromatic hydrocarbons known for their applications in organic electronics, photophysics, and as intermediates in the synthesis of dyes and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dichloro-10-ethyl-10-methyl-9-methylidene-9,10-dihydroanthracene typically involves the chlorination of anthracene derivatives. The process may include the following steps:
Starting Material: Anthracene or its derivatives.
Chlorination: Using chlorine gas or other chlorinating agents such as thionyl chloride in the presence of a catalyst like iron(III) chloride.
Alkylation: Introduction of ethyl and methyl groups through Friedel-Crafts alkylation using alkyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,8-Dichloro-10-ethyl-10-methyl-9-methylidene-9,10-dihydroanthracene can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of amino or thio derivatives.
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydroanthracene derivatives.
Scientific Research Applications
1,8-Dichloro-10-ethyl-10-methyl-9-methylidene-9,10-dihydroanthracene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photophysics: Studied for its photophysical properties, including fluorescence and phosphorescence.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,8-Dichloro-10-ethyl-10-methyl-9-methylidene-9,10-dihydroanthracene involves its interaction with molecular targets through its aromatic and halogenated structure. The compound can participate in π-π stacking interactions, hydrogen bonding, and halogen bonding, influencing its behavior in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dichloro-9,10-dihydroanthracene
- 9,10-Anthracenedione
- 1,8-Dichloro-10-methyl-anthracene
Uniqueness
1,8-Dichloro-10-ethyl-10-methyl-9-methylidene-9,10-dihydroanthracene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and material science, where precise control over molecular properties is essential.
Properties
CAS No. |
20888-21-5 |
|---|---|
Molecular Formula |
C18H16Cl2 |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
1,8-dichloro-10-ethyl-10-methyl-9-methylideneanthracene |
InChI |
InChI=1S/C18H16Cl2/c1-4-18(3)12-7-5-9-14(19)16(12)11(2)17-13(18)8-6-10-15(17)20/h5-10H,2,4H2,1,3H3 |
InChI Key |
WZFXIYXSRKWXMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C(=C)C3=C1C=CC=C3Cl)C(=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methanesulfonic acid, trifluoro-, [1,1'-biphenyl]-2-yl ester](/img/structure/B14700967.png)
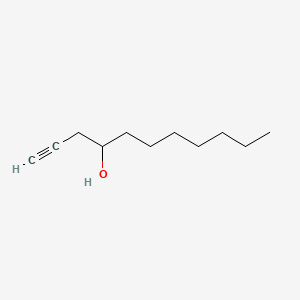
![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)
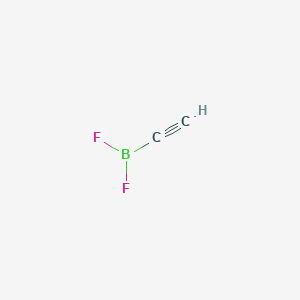
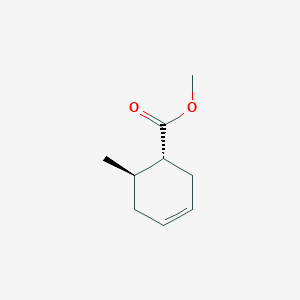
![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)
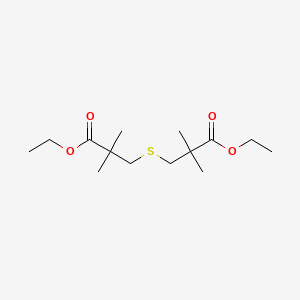

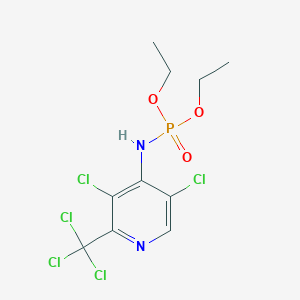
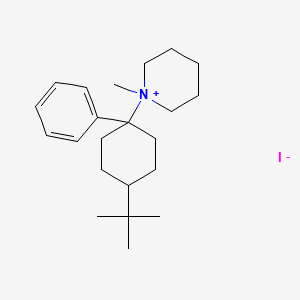
![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
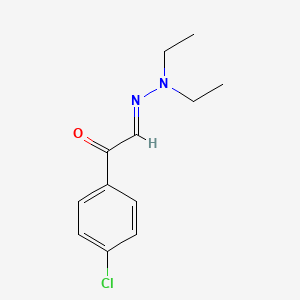
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
